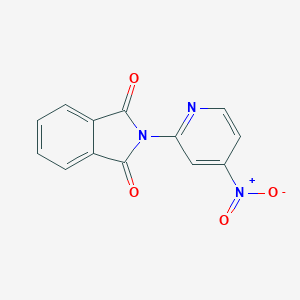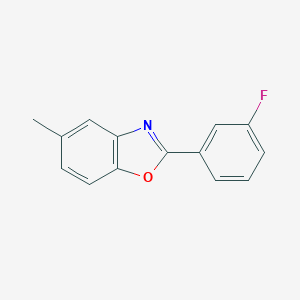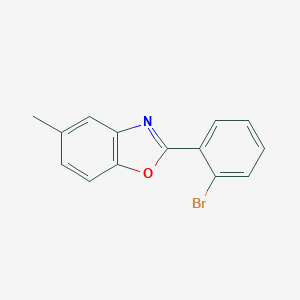![molecular formula C26H26N2O5 B303250 4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid CAS No. 6039-91-4](/img/structure/B303250.png)
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Mecanismo De Acción
TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of B-cell receptor signaling, and its inhibition leads to disruption of downstream signaling pathways and ultimately apoptosis of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties. In preclinical studies, TAK-659 has demonstrated efficacy against a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited in patients with mutations in the BTK gene or alternative signaling pathways. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659.
Direcciones Futuras
Future research on TAK-659 could focus on its potential use in combination with other targeted therapies, as well as its efficacy in different types of B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in clinical trials. Finally, research could focus on identifying biomarkers that could predict response to TAK-659 treatment.
Métodos De Síntesis
TAK-659 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including amidation, acylation, and cyclization. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis (programmed cell death) of cancer cells. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies such as venetoclax and ibrutinib.
Propiedades
Número CAS |
6039-91-4 |
|---|---|
Nombre del producto |
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
Fórmula molecular |
C26H26N2O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[[2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c1-26(2,3)18-10-14-20(15-11-18)33-16-23(29)28-22-7-5-4-6-21(22)24(30)27-19-12-8-17(9-13-19)25(31)32/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32) |
Clave InChI |
KAPJTFPTGPEAIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)


![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)